4-Chloro-3-methylphenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde in the presence of a base.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the quinoline derivative is reacted with a suitable carboxylic acid or its derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions, where the appropriate halogenated or methoxylated reagents are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
4-Chloro-3-methylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interaction with biological targets.
Chemical Biology: It serves as a tool compound for probing biological pathways and identifying new therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for the production of other quinoline-based compounds.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenyl isocyanate
- 4-Methoxyphenyl isocyanate
- 4-Chlorophenyl isocyanate
Comparison
- Uniqueness : 4-Chloro-3-methylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities compared to other quinoline derivatives.
- Biological Activity : While similar compounds may exhibit some overlapping biological activities, the specific substitutions in this compound enhance its potency and selectivity towards certain biological targets.
Properties
Molecular Formula |
C24H18ClNO3 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-13-18(11-12-21(15)25)29-24(27)20-14-23(16-7-9-17(28-2)10-8-16)26-22-6-4-3-5-19(20)22/h3-14H,1-2H3 |
InChI Key |
VLFGTFPYTDYNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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